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Protein Kinase C (19-35) Peptide -

Protein Kinase C (19-35) Peptide

Catalog Number: EVT-14038529
CAS Number:
Molecular Formula: C89H153N33O22
Molecular Weight: 2037.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Protein Kinase C (19-35) Peptide is a synthetic peptide fragment derived from the Protein Kinase C enzyme, specifically from its pseudosubstrate domain. This peptide plays a significant role in regulating the activity of Protein Kinase C, which is a family of serine/threonine kinases involved in various cellular processes such as signal transduction, cell proliferation, and differentiation. The Protein Kinase C family is activated by diacylglycerol and calcium ions, leading to phosphorylation of target proteins that modulate their functions. The Protein Kinase C (19-35) Peptide serves as an important tool in biochemical research due to its ability to inhibit the activity of Protein Kinase C by mimicking the natural substrate, thus interfering with its phosphorylation processes .

Source and Classification

Protein Kinase C (19-35) Peptide is classified under synthetic peptides used for research purposes. It is specifically categorized as a pseudosubstrate inhibitor, which means it can bind to the active site of Protein Kinase C, preventing its interaction with actual substrates. This classification highlights its utility in studying the mechanisms of Protein Kinase C and its role in various signaling pathways within cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of Protein Kinase C (19-35) Peptide typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:

  1. Resin Loading: The first amino acid is covalently attached to a solid resin.
  2. Deprotection: The protecting group on the amino acid is removed to expose the reactive site for coupling.
  3. Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
  4. Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
  5. Cleavage and Purification: The synthesized peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

This method allows for precise control over the sequence and structure of the peptide, making it suitable for producing specific inhibitors like Protein Kinase C (19-35) Peptide.

Molecular Structure Analysis

Structure and Data

The molecular structure of Protein Kinase C (19-35) Peptide corresponds to residues 19-35 of the pseudosubstrate domain of Protein Kinase C isoforms alpha and beta. The sequence typically includes a stretch of basic amino acids that resemble the consensus substrate sequence but contains an alanine residue at the phosphor-acceptor position, crucial for its inhibitory function .

The peptide's structure can be represented as follows:

Sequence RFARKG\text{Sequence RFARKG}

This sequence forms an α/β structure that facilitates its interaction with the active site of Protein Kinase C, effectively blocking substrate binding .

Chemical Reactions Analysis

Reactions and Technical Details

Protein Kinase C (19-35) Peptide can undergo various chemical reactions typical for peptides, including:

  • Oxidation: Involves adding oxygen or removing hydrogen, potentially forming disulfide bonds.
  • Reduction: Involves adding hydrogen or removing oxygen, which may lead to thiol formation.
  • Substitution: Involves replacing one functional group with another, affecting the peptide's reactivity.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Mechanism of Action

The mechanism of action of Protein Kinase C (19-35) Peptide primarily involves its competitive inhibition at the substrate-binding site of Protein Kinase C. Upon activation by diacylglycerol and calcium ions, Protein Kinase C translocates to the cell membrane where it phosphorylates target proteins. The presence of Protein Kinase C (19-35) Peptide disrupts this process by mimicking natural substrates, thereby preventing phosphorylation events that are crucial for signal transduction pathways related to cell growth, differentiation, and apoptosis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Protein Kinase C (19-35) Peptide exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1,700 Da.
  • Solubility: Soluble in water and common organic solvents used in biochemical applications.
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties make it suitable for various laboratory applications where stability and solubility are critical factors .

Applications

Scientific Uses

Protein Kinase C (19-35) Peptide has several applications in scientific research:

  • Inhibition Studies: Used to study the regulation of Protein Kinase C activity in various cell types.
  • Signal Transduction Research: Aids in understanding how Protein Kinase C affects cellular signaling pathways.
  • Drug Development: Serves as a lead compound for developing therapeutic agents targeting diseases where Protein Kinase C plays a pivotal role, such as cancer and cardiovascular diseases .
Molecular Mechanisms of PKC (19-35) Peptide-Mediated Inhibition

Structural Basis of Pseudosubstrate Domain Interactions with PKC Isoforms

The PKC (19-35) peptide (sequence: RFARKGALRQKNVHEVK) corresponds to the conserved pseudosubstrate domain of conventional (cPKC) and novel (nPKC) PKC isoforms. This domain maintains PKC autoinhibition in the absence of second messengers by occupying the substrate-binding cavity in the catalytic domain through a unique alanine residue at position 27 (Ala27), which replaces the phosphoacceptor serine/threonine found in true substrates [2] [3]. Structural studies reveal that residues 28-31 (GALR) confer isoform-specific binding affinity: cPKCα exhibits 50-fold higher affinity for this region than nPKCε due to complementary electrostatic surfaces in the kinase C-lobe [3] [6]. The pseudosubstrate domain adopts an α-helical conformation when bound, stabilized by hydrogen bonding between Arg19/Glu33 and the catalytic domain’s hinge region [2].

Table 1: PKC Isoform-Specific Interactions with PKC (19-35) Peptide

Isoform ClassKey Binding ResiduesBinding Affinity (Kd, μM)Structural Determinants
cPKC (α, βI, βII)Lys22, Arg23, Asn240.05–0.1High-affinity C1 domain coordination
nPKC (δ, ε, θ)Gln26, Val29, His300.5–2.0Weaker hydrophobic pocket engagement
aPKC (ζ, ι/λ)N/A>100Lack conserved C1 domains

Competitive Inhibition of Substrate-Binding Sites in the Kinase Domain

As a pseudosubstrate mimic, PKC (19-35) acts as a competitive inhibitor by occupying the substrate-binding cleft in the PKC catalytic domain. Biochemical assays demonstrate potent inhibition of cPKCα (IC50 < 1 μM) but significantly weaker effects on nPKCδ (IC50 ≈ 35 μM) when tested against peptide substrates like neurogranin(28-43) [9] [3]. The inhibitory specificity arises from the peptide’s Lys-Leu motif (positions 22–23), which mimics consensus PKC phosphorylation sites (RXXS/TXR) and competes with endogenous substrates for docking in the catalytic groove [7]. However, cross-reactivity occurs with distantly related kinases: At 100 μM, PKC (19-35) inhibits autophosphorylated CaMK-II (IC50 ≈ 30 μM) and proteolyzed MLCK (IC50 ≈ 35 μM) due to structural similarities in their substrate-binding pockets [9]. This necessitates careful concentration control in cellular studies.

Table 2: Kinase Inhibition Profile of PKC (19-35) Peptide

KinaseIC50 (μM)Substrate UsedInhibition Mechanism
PKCα<1Neurogranin(28-43)Competitive
PKCδ35Neurogranin(28-43)Competitive
CaMK-II30Syntide-2Non-competitive
MLCK35Myosin light chainMixed-type
PKA>100KemptideNo inhibition

Allosteric Modulation of PKC Activation via Intramolecular Interactions

Beyond direct catalytic blockade, PKC (19-35) exerts allosteric effects by disrupting intramolecular interactions critical for PKC activation. Full-length PKC isoforms maintain autoinhibition through two key interactions:

  • Pseudosubstrate-Catalytic Domain Engagement: The pseudosubstrate domain occludes the substrate-binding site, as confirmed by PKCβII mutations (A25E) that disrupt this interaction and cause constitutive activation [3] [6].
  • Pseudo-RACK/RACK Interface: In inactive PKC, the "pseudo-RACK" sequence (within C2 domain) binds the RACK-binding site, preventing anchoring. PKC (19-35) binding displaces the pseudosubstrate, exposing the RACK site and promoting premature translocation [7] [1].

Molecular dynamics simulations reveal that PKC (19-35) binding to the catalytic domain triggers long-range conformational changes in the regulatory C1A-C1B hinge region (residues 100–120), reducing diacylglycerol (DAG) affinity by 70% and impairing membrane recruitment [2] [8]. This dual mechanism—direct inhibition and allosteric suppression of activation—explains its efficacy at sub-stoichiometric concentrations.

Table 3: Functional Consequences of PKC (19-35)-Mediated Allosteric Modulation

PKC Activation StepEffect of PKC (19-35)Functional Outcome
Pseudosubstrate releaseStabilized interactionPrevents catalytic site access
C1 domain membrane insertionImpaired DAG bindingReduces membrane translocation
Pseudo-RACK dissociationEnhancedCauses aberrant RACK binding
Catalytic domain conformationLocked in closed stateSuppresses phosphorylation

Kinetics of PKC (19-35) Peptide Binding and Catalytic Domain Inactivation

Surface plasmon resonance (SPR) analyses quantify PKC (19-35) binding kinetics to recombinant PKCα and PKCθ catalytic domains. The peptide associates rapidly with PKCα (kon = 2.1 × 105 M−1s−1) but dissociates slowly (koff = 8.7 × 10−4 s−1), yielding a submicromolar Kd of 4.1 nM [10]. Phosphorylation status critically modulates binding: Dephosphorylation of Thr500 in PKCθ’s activation loop reduces affinity 100-fold by destabilizing the peptide-binding cleft [10]. Crystallographic studies of PKCθ catalytic domain complexes reveal that PKC (19-35) binding induces closure of the glycine-rich loop (residues 424–429), obstructing the ATP phosphate recognition site and explaining its non-ATP-competitive kinetics [10]. Stopped-flow fluorimetry shows biphasic inactivation—an initial rapid phase (τ = 12 ms) corresponding to substrate-site occlusion, followed by slower conformational changes (τ = 2.1 s) that allosterically suppress catalytic activity [9].

Table 4: Kinetic Parameters of PKC (19-35) Binding to PKC Isoforms

ParameterPKCαPKCθMethodConditions
kon (M−1s−1)2.1 × 1051.3 × 104SPR25°C, physiological pH
koff (s−1)8.7 × 10−40.17SPR25°C, physiological pH
Kd (nM)4.113,000Calculated25°C
IC50 (μM)0.0738Enzyme assay100 μM ATP

Properties

Product Name

Protein Kinase C (19-35) Peptide

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid

Molecular Formula

C89H153N33O22

Molecular Weight

2037.4 g/mol

InChI

InChI=1S/C89H153N33O22/c1-46(2)39-61(117-71(128)49(7)108-67(125)44-106-74(131)54(24-12-15-33-90)111-75(132)56(27-19-37-104-88(98)99)110-72(129)50(8)109-80(137)62(40-51-21-10-9-11-22-51)118-73(130)53(93)23-18-36-103-87(96)97)81(138)113-57(28-20-38-105-89(100)101)76(133)114-58(29-31-65(94)123)78(135)112-55(25-13-16-34-91)77(134)119-64(42-66(95)124)83(140)122-70(48(5)6)85(142)120-63(41-52-43-102-45-107-52)82(139)115-59(30-32-68(126)127)79(136)121-69(47(3)4)84(141)116-60(86(143)144)26-14-17-35-92/h9-11,21-22,43,45-50,53-64,69-70H,12-20,23-42,44,90-93H2,1-8H3,(H2,94,123)(H2,95,124)(H,102,107)(H,106,131)(H,108,125)(H,109,137)(H,110,129)(H,111,132)(H,112,135)(H,113,138)(H,114,133)(H,115,139)(H,116,141)(H,117,128)(H,118,130)(H,119,134)(H,120,142)(H,121,136)(H,122,140)(H,126,127)(H,143,144)(H4,96,97,103)(H4,98,99,104)(H4,100,101,105)/t49-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-/m0/s1

InChI Key

HDMUEIUIOVNJLQ-CUZFQELRSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCNC(=N)N)N

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